molecular formula C19H16N4O4S B11776088 2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11776088
M. Wt: 396.4 g/mol
InChI Key: KODVCNGCDJEDJW-UHFFFAOYSA-N
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Description

2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a cyanophenoxy group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole ring.

    Introduction of the cyanophenoxy group: The cyanophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a cyanide source.

    Attachment of the methoxyphenylacetamide moiety: This step involves the acylation of the oxadiazole intermediate with 2-methoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenoxy)-2-methylpropionic acid
  • 4-Cyanophenoxyacetic acid
  • 2-(4-Cyanophenoxy)ethylamine

Uniqueness

Compared to similar compounds, 2-((5-((4-Cyanophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the 1,3,4-oxadiazole ring, in particular, contributes to its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[5-[(4-cyanophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16N4O4S/c1-25-16-5-3-2-4-15(16)21-17(24)12-28-19-23-22-18(27-19)11-26-14-8-6-13(10-20)7-9-14/h2-9H,11-12H2,1H3,(H,21,24)

InChI Key

KODVCNGCDJEDJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)C#N

Origin of Product

United States

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